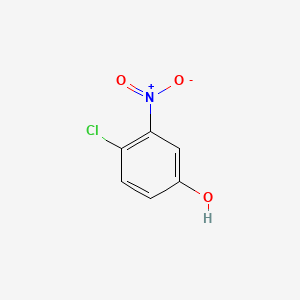

4-Chloro-3-nitrophenol

概述

描述

4-Chloro-3-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . This compound is characterized by the presence of both a chloro and a nitro group attached to a phenol ring, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrophenol can be synthesized through the nitration of 4-chlorophenolThe reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound involves the basic hydrolysis of 4-chloronitrobenzene. The process includes the concentration of the reaction medium, acidification to obtain the compound from its salt, liquid/liquid decantation to remove the aqueous phase, and crystallization of the product .

化学反应分析

Types of Reactions

4-Chloro-3-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the benzene ring especially susceptible to nucleophilic aromatic substitution.

Reduction: Reduction of this compound can lead to the formation of 4-chloroaniline.

Common Reagents and Conditions

Nitration: Nitric acid is commonly used as the nitrating agent.

Reduction: Iron metal is often used as a reducing agent in the reduction of nitro groups to amines.

Major Products Formed

4-Nitrophenol: Formed through nucleophilic aromatic substitution.

4-Chloroaniline: Formed through the reduction of this compound.

科学研究应用

Chemical Properties and Toxicity

4-Chloro-3-nitrophenol is characterized by its chemical formula . It is classified as harmful if swallowed or inhaled and can cause skin and eye irritation. Its toxicological profile necessitates careful handling in laboratory and industrial settings .

Biodegradation Studies

Recent research has identified specific bacterial strains capable of degrading 4C3NP, presenting significant implications for bioremediation. A notable study isolated Pseudomonas sp. JHN from a chemically contaminated area in India, demonstrating its ability to utilize 4C3NP as a sole carbon and energy source. This strain completely degraded 4C3NP within 52 hours, releasing stoichiometric amounts of chloride and nitrite ions during the process .

Key Findings:

- Metabolites: The degradation pathway produced 4-chlororesorcinol as a major metabolite, indicating a potential route for further breakdown .

- Mechanism: The degradation involved oxidative removal of nitrite ions, with specific enzymatic activities identified, such as 4C3NP-monooxygenase .

- Environmental Application: The ability of Pseudomonas sp. JHN to degrade 4C3NP in both sterile and non-sterile soils suggests its potential use in bioremediation strategies for contaminated sites .

| Bacterial Strain | Source of Isolation | Degradation Rate | Major Metabolite |

|---|---|---|---|

| Pseudomonas sp. JHN | Chemically contaminated area, India | Complete in 52 hours | 4-chlororesorcinol |

Synthesis of Chemical Intermediates

In industrial chemistry, 4C3NP serves as an intermediate in the production of various chemical compounds, including dyes, pesticides, and pharmaceuticals. Its chlorinated structure enhances reactivity, making it valuable in synthesizing more complex molecules.

- Dyes and Pigments: Chloronitrophenols are often utilized in the dye industry due to their ability to form stable colorants.

- Fungicides: The compound is also used as a precursor in the synthesis of fungicides that protect crops from fungal infections.

Health Impact Research

The health implications associated with exposure to disinfection byproducts—including compounds like 4C3NP—have been a focus of recent studies. Long-term exposure to chlorinated compounds has been linked to various health risks, including carcinogenic effects and reproductive issues . Understanding these impacts is crucial for regulatory measures concerning water treatment processes where such compounds may be present.

Bioremediation Case Study: Pseudomonas sp. JHN

A detailed study on Pseudomonas sp. JHN provided insights into its degradation capabilities:

- Experimental Setup: Microcosm experiments were conducted using sterile and non-sterile soils spiked with 4C3NP.

- Results: The strain demonstrated similar degradation rates across different soil types, indicating robustness in various environmental conditions.

- Implications: This study highlights the potential for using this bacterial strain in real-world applications for cleaning up contaminated environments.

作用机制

The mechanism of action of 4-Chloro-3-nitrophenol involves its interaction with specific molecular targets and pathways. One of the key mechanisms is nucleophilic aromatic substitution, where the nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack . Additionally, the compound can undergo electrophilic substitution reactions, further contributing to its reactivity .

相似化合物的比较

Similar Compounds

4-Nitrophenol: Similar in structure but lacks the chloro group.

4-Chloro-2-nitrophenol: Similar but with the nitro group in a different position.

4-Amino-3-nitrophenol: Contains an amino group instead of a chloro group.

Uniqueness

4-Chloro-3-nitrophenol is unique due to the presence of both chloro and nitro groups on the phenol ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in various synthetic pathways and applications .

生物活性

4-Chloro-3-nitrophenol (4C3NP) is a chlorinated nitrophenolic compound that has garnered attention due to its environmental persistence and potential toxicity. This article explores the biological activity of 4C3NP, focusing on its degradation pathways, microbial interactions, and implications for bioremediation.

4C3NP is characterized by its molecular formula and a molecular weight of 176.56 g/mol. It is known to exhibit toxic effects in various biological systems, acting as an occupational hepatotoxin in humans, with potential for secondary hepatotoxicity upon ingestion . Its environmental presence raises concerns regarding its impact on aquatic ecosystems and human health.

Microbial Degradation

Recent studies have identified specific bacterial strains capable of degrading 4C3NP, highlighting the potential for bioremediation. One notable strain is Pseudomonas sp. JHN, which was isolated from a chemically contaminated site in India. This bacterium utilizes 4C3NP as its sole carbon and energy source, leading to the release of chloride and nitrite ions during degradation .

Degradation Pathway

The degradation pathway of 4C3NP by Pseudomonas sp. JHN involves several key steps:

- Initial Oxidation : The compound is first oxidized to form 4-chlororesorcinol.

- Further Degradation : 4-chlororesorcinol undergoes additional enzymatic reactions, leading to the formation of chlorohydroxymuconic semialdehyde .

- Final Products : The pathway concludes with the release of chloride ions and other metabolites.

The enzymatic activity responsible for these transformations includes a specific monooxygenase that catalyzes the initial oxidation of 4C3NP .

Case Studies

Case Study 1: Bioremediation Potential

In a controlled microcosm experiment, Pseudomonas sp. JHN demonstrated effective degradation of 4C3NP in both sterile and non-sterile soils, achieving similar degradation rates in both conditions. This indicates the strain's robustness and potential applicability in bioremediation strategies for contaminated sites .

Case Study 2: Chemotaxis

The chemotactic behavior of Pseudomonas sp. JHN towards 4C3NP was assessed using capillary assays, revealing a chemotaxis index (C.I.) that peaked at an optimal concentration of 500 μM. This indicates that the bacterium can actively migrate towards higher concentrations of the pollutant, enhancing its efficiency in bioremediation efforts .

Research Findings

A comprehensive analysis of microbial interactions with 4C3NP reveals several important findings:

- Microbial Diversity : Various bacterial strains have been shown to utilize different nitrophenolic compounds, indicating a diverse microbial community capable of degrading chlorinated compounds .

- Environmental Impact : The persistence of 4C3NP in the environment poses risks to aquatic life and human health, necessitating further research into effective degradation methods .

Data Summary

The following table summarizes key findings related to the biological activity and degradation pathways of this compound:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.56 g/mol |

| Toxicity | Occupational hepatotoxin |

| Degrading Bacteria | Pseudomonas sp. JHN |

| Major Metabolite | 4-Chlororesorcinol |

| Chemotaxis Index (Optimal C.I.) | 32 at 500 μM concentration |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for the structural identification and purity assessment of 4-chloro-3-nitrophenol?

- Methodological Answer : Use a combination of spectral and chromatographic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm functional groups (e.g., phenolic -OH, nitro, and chloro substituents). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and quantifies impurities. Canonical SMILES (Oc1ccc(c(c1)N+[O-])Cl) and InChIKey (JUIKCULGDIZNDI-UHFFFAOYSA-N) aid in digital spectral library matching . Differential Scanning Calorimetry (DSC) determines melting behavior and detects polymorphic forms .

Q. Which bacterial strains are commonly employed for studying the biodegradation of this compound?

- Methodological Answer : Pseudomonas sp. JHN is a well-documented strain capable of degrading this compound via 4-chlororesorcinol as a key intermediate. Enrichment culture techniques with contaminated soil samples under aerobic conditions can isolate degraders. Confirm metabolic activity using UV-Vis spectroscopy to track nitro-group reduction or chloride ion release .

Q. How can researchers measure the vapor pressure of this compound experimentally?

- Methodological Answer : Knudsen effusion mass spectrometry is ideal for low vapor pressure compounds. Calibrate the system with reference standards and measure mass loss over time under controlled temperature. Compare results with computational predictions (e.g., using partial charge models or group contribution methods). Note that chloro substitution reduces vapor pressure compared to methyl analogs due to increased molecular weight and polarity .

Q. What regulatory guidelines should be followed for environmental monitoring of this compound?

- Methodological Answer : Follow EPA methodologies (e.g., SW-846) for water and soil analysis. Use Solid-Phase Extraction (SPE) coupled with GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection. Include quality controls (spiked recoveries, blanks) and adhere to CAS-specific protocols (CAS 610-78-6) for reporting .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store in airtight containers at 0–6°C to prevent degradation. Monitor waste disposal per EPA Hazardous Waste Codes (e.g., U047) and consult SDS for spill management .

Advanced Research Questions

Q. How can contradictions in reported vapor pressure data for this compound be resolved?

- Methodological Answer : Re-evaluate experimental conditions (e.g., temperature calibration, purity of samples) using Knudsen effusion and thermogravimetric analysis. Cross-validate with computational models (DFT/B3LYP/6-31G**) to assess partial charge effects on phenolic carbon (e.g., 0.266 partial charge for this compound vs. 0.249 for methyl analogs). Discrepancies may arise from intermolecular hydrogen bonding or crystalline defects .

Q. What experimental strategies elucidate the metabolic pathways of this compound in bacterial systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation. Use LC-HRMS to identify intermediates like 4-chlororesorcinol. Knockout mutagenesis or enzyme inhibition studies (e.g., with meta-cleavage pathway inhibitors) can confirm pathway specificity. Transcriptomic analysis (RNA-seq) of Pseudomonas sp. JHN under induced conditions identifies upregulated catabolic genes .

Q. How can computational chemistry validate thermochemical properties of this compound?

- Methodological Answer : Calculate standard molar enthalpies of formation (ΔfH°) using Gaussian software with B3LYP/6-31G** basis sets. Compare computed gas-phase values (e.g., −108.8 ± 3.7 kJ·mol⁻¹) with experimental data from rotating-bomb calorimetry and Calvet microcalorimetry. Adjust for crystal lattice energy via Born-Haber cycles to reconcile solid-phase discrepancies .

Q. What in vitro models are suitable for extrapolating this compound toxicokinetics from animals to humans?

- Methodological Answer : Use primary hepatocyte cultures or liver microsomes to study phase I/II metabolism (e.g., nitro-reduction, glucuronidation). Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates. Address interspecies differences in cytochrome P450 isoforms using humanized mouse models. Monitor placental transfer in trophoblast cell lines to assess fetal exposure risks .

Q. How do substituent positions influence the environmental persistence of chloronitrophenol isomers?

- Methodological Answer : Compare degradation rates of this compound with isomers (e.g., 2-chloro-4-nitrophenol) in microcosm studies. Use Quantitative Structure-Activity Relationship (QSAR) models to correlate log Kow and Hammett constants with half-lives. Assess photolytic degradation under UV light (254 nm) and hydrolysis rates at varying pH. Ortho-substituted isomers typically exhibit slower degradation due to steric hindrance .

属性

IUPAC Name |

4-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKCULGDIZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209863 | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-78-6 | |

| Record name | 4-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。